![molecular formula C23H18ClN7O B2531384 N-(1-(1-(3-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il)-3-metil-1H-pirazolo-5-il)-2-fenilacetamida CAS No. 1007172-66-8](/img/structure/B2531384.png)

N-(1-(1-(3-clorofenil)-1H-pirazolo[3,4-d]pirimidin-4-il)-3-metil-1H-pirazolo-5-il)-2-fenilacetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

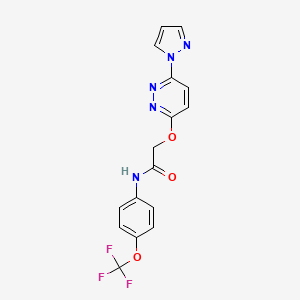

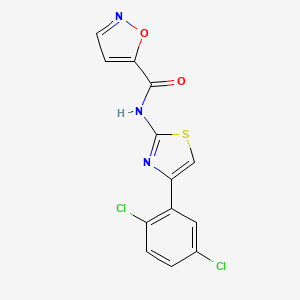

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a complex organic molecule belonging to the class of pyrazolopyrimidines

Aplicaciones Científicas De Investigación

Chemistry

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving pyrazolopyrimidine derivatives.

Biology

The compound is investigated for its potential as a biochemical probe to explore protein-ligand interactions, enzyme inhibition, and other biological processes.

Medicine

Preliminary research suggests that this compound may exhibit pharmacological activity, making it a candidate for drug development targeting specific diseases or conditions.

Industry

In industry, the compound is used in material science applications, such as developing new polymers or coatings with desirable properties.

Mecanismo De Acción

Target of Action

The primary target of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leucine 83 . This interaction results in the inhibition of CDK2’s enzymatic activity, thereby affecting cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 by N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell growth and the induction of apoptosis within cells .

Pharmacokinetics

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .

Result of Action

The result of the action of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is the significant inhibition of cell growth and the induction of apoptosis within cells . This leads to the inhibition of tumor growth in a breast cancer xenograft model .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide involves multiple reaction steps:

Formation of the Pyrazolopyrimidine Core: : This can be achieved through cyclization reactions involving a chlorophenyl pyrazole derivative and appropriate reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Introduction of the Phenylacetamide Group: : The phenylacetamide moiety is typically introduced via an amidation reaction, using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group and facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations include the choice of solvents, catalysts, and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound may undergo oxidative transformations at various positions on the pyrazolopyrimidine core.

Reduction: : Selective reduction reactions can modify specific functional groups.

Substitution: : Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Catalysts: : Palladium on carbon (Pd/C), transition metal complexes.

Major Products Formed

Depending on the reaction conditions and reagents used, major products may include hydroxylated, reduced, or substituted derivatives of the parent compound.

Comparación Con Compuestos Similares

Unique Characteristics

What sets this compound apart from similar pyrazolopyrimidine derivatives is the combination of substituents on the pyrazole and pyrimidine rings, which confer distinct physical, chemical, and biological properties.

List of Similar Compounds

N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide analogs with different substituents.

Other pyrazolopyrimidine derivatives with varying aromatic or aliphatic groups.

This compound remains a fascinating subject in scientific research, highlighting the intricate dance between chemistry and biology. Curious to dive deeper into any part of this article?

Propiedades

IUPAC Name |

N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN7O/c1-15-10-20(28-21(32)11-16-6-3-2-4-7-16)31(29-15)23-19-13-27-30(22(19)25-14-26-23)18-9-5-8-17(24)12-18/h2-10,12-14H,11H2,1H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDXASAYJFIFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)

![3-(Furan-2-ylmethyl)-1-[(3-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![2-[3-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B2531307.png)

![N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2531311.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![2-cyclopentyl-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2531315.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide](/img/structure/B2531317.png)

![Ethyl 5-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2531324.png)